Ruthenium(III) acetate
Overview
Description
. This compound is characterized by its forest green color and air-stable nature. It is soluble in alcohols and features octahedral ruthenium(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands .
Mechanism of Action
Target of Action
Ruthenium(III) acetate primarily targets cancer cells . It selectively accumulates in tumor cells via interaction with transferrin receptors . Transferrin receptors play a crucial role in the cellular uptake of iron, which is essential for cell growth and proliferation .
Mode of Action
This compound interacts with its targets through a series of complex biochemical reactions. It is activated by reduction from inactive Ru(III) to active Ru(II) in the more hypoxic and acidic tumor microenvironment . This complex can interact with plasma proteins, particularly with serum albumin and transferrin, and/or bind nucleic acids . The interaction with DNA is different from that of platinum owing to special ligand geometries .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which are key components of the glycolytic pathway . This inhibition is dependent on the cancer cell’s aggressiveness and the concentration of the complex .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be enhanced when incorporated into suitable nanocarriers .
Result of Action
The result of this compound’s action is the induction of cell death in cancer cells . During the interaction of the complexes with the cancer cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis . Moreover, it has been found to display high cytotoxic activity against certain cancer cells .
Action Environment
The action of this compound is influenced by environmental factors. Its activation is favored in the more hypoxic and acidic tumor microenvironment . Furthermore, the stability of the complexes in solution can be determined by detailed kinetic studies of the hydrolysis of the complexes in the pH range 5–8 .
Biochemical Analysis
Biochemical Properties
Ruthenium(III) acetate has been found to interact with various biomolecules. For instance, basic ruthenium acetate reacts with many ligands such as triphenylphosphine and pyridine concomitant with reduction .
Cellular Effects
This compound has shown potential in influencing cell function. For example, ruthenium(III) complexes have demonstrated cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .
Molecular Mechanism
It is known that ruthenium complexes can bind to biomolecules, thereby facilitating the accumulation of ruthenium complexes in the cell .
Temporal Effects in Laboratory Settings
It is known that ruthenium complexes are potential antitumor agents due to their solubility and stability in aqueous media .
Dosage Effects in Animal Models
It is known that ruthenium complexes have shown excellent anticancer activity .
Metabolic Pathways
It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules .
Transport and Distribution
It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules, thereby facilitating the accumulation of ruthenium complexes in the cell .
Subcellular Localization
It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules .
Preparation Methods
Ruthenium(III) acetate is typically prepared by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . The reaction conditions involve:
Reactants: Ruthenium trichloride, acetic acid, sodium acetate.
Conditions: Heating the mixture to facilitate the reaction.
Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the product.
Chemical Reactions Analysis
Ruthenium(III) acetate undergoes various chemical reactions, including:
Reduction: Reacts with ligands such as triphenylphosphine and pyridine, leading to mixed valence compounds.
Substitution: Can react with different ligands, replacing the acetate or aquo ligands.
Common reagents and conditions used in these reactions include:
Triphenylphosphine: A common ligand for reduction reactions.
Pyridine: Another ligand used in substitution reactions.
Major products formed from these reactions are mixed valence compounds like [Ru₃O(O₂CCH₃)₆L₃]₀ .
Scientific Research Applications
Ruthenium(III) acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential anticancer properties.
Industry: Utilized in the production of other ruthenium-based compounds and materials.
Comparison with Similar Compounds
Ruthenium(III) acetate is unique due to its specific structure and reactivity. Similar compounds include:
- Manganese(III) acetate
- Iron(III) acetate
- Chromium(III) acetate
- Iridium(III) acetate
These compounds share similar structural features, such as octahedral coordination geometry and bridging ligands .
This compound stands out due to its specific applications in anticancer research and its unique reactivity with various ligands.
Properties
IUPAC Name |
ruthenium(3+);triacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCQGGSMYKWEK-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564943 | |
Record name | Ruthenium(3+) triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72196-32-8 | |
Record name | Ruthenium(3+) triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutheniumacetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.